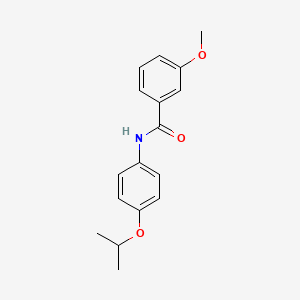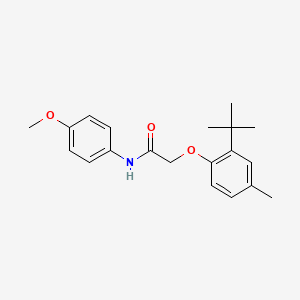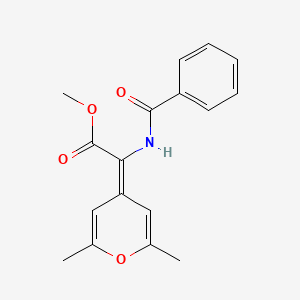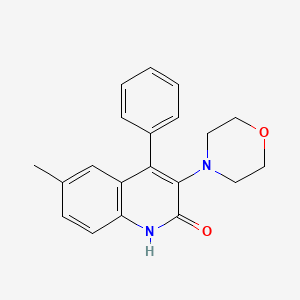
N-cyclopentyl-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-thiophenesulfonamide is a chemical compound with the molecular formula C9H13NO2S2 . It has an average mass of 231.335 Da and a mono-isotopic mass of 231.038773 Da .
Molecular Structure Analysis
The molecular structure of N-cyclopentyl-2-thiophenesulfonamide consists of a thiophene ring attached to a sulfonamide group, which is further connected to a cyclopentyl group . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of N-cyclopentyl-2-thiophenesulfonamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .Scientific Research Applications
Electrolyte Additives for Lithium-Ion Batteries
N-cyclopentyl-2-thiophenesulfonamide derivatives have been explored as multifunctional electrolyte additives to enhance the performance of lithium-ion batteries (LIBs). These additives help regulate the solvation structure of the electrolyte and improve the electrode/electrolyte interface . This leads to better Li-ion transportation and thermal stability, allowing LIBs to operate efficiently over a wide temperature range.
Pharmaceuticals and Medicinal Chemistry
In medicinal chemistry, thiophene sulfonamide derivatives, including N-cyclopentyl-2-thiophenesulfonamide, are studied for their potential biological activities. They are used in the synthesis of new drugs due to their properties as biologically active compounds . Their role in drug discovery is significant, especially in the development of compounds with antiproliferative, antioxidant, antimicrobial, and anticancer activities.
Electronics: Molecular Docking and Modelling
In the field of electronics, molecular docking and modelling studies of thiophene-based sulfonamides, including N-cyclopentyl-2-thiophenesulfonamide, can lead to the development of novel materials with specific electronic properties. These materials can be used in the manufacturing of electronic components and devices .
Energy Storage Solutions
Research into thiophene-based sulfonamides has implications for energy storage solutions. The properties of these compounds, such as their stability and reactivity, make them suitable for investigation in the context of energy storage materials and technologies.
Environmental Science: Carbon Capture
In environmental science, the ability of thiophene sulfonamide derivatives to inhibit carbonic anhydrase can be leveraged in carbon capture technologies. By inhibiting this enzyme, it’s possible to effectively capture and convert CO2, thus reducing greenhouse gas emissions and mitigating climate change impacts .
Future Directions
While specific future directions for N-cyclopentyl-2-thiophenesulfonamide are not mentioned in the available literature, there is a general interest in the development of new therapeutic agents based on thiophene-based sulfonamides . This suggests potential future research directions in exploring the biological activity of N-cyclopentyl-2-thiophenesulfonamide and related compounds.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which n-cyclopentyl-2-thiophenesulfonamide belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, an essential nutrient for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis by sulfonamides affects several biochemical pathways in bacteria. Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids. Therefore, its deficiency can lead to impaired DNA replication and protein synthesis, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .
Result of Action
The result of the action of N-cyclopentyl-2-thiophenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, these compounds impair critical cellular processes in bacteria, leading to their inability to reproduce and grow .
Action Environment
The action of N-cyclopentyl-2-thiophenesulfonamide, as with other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact its metabolism and excretion, thereby affecting its efficacy and potential for drug interactions .
properties
IUPAC Name |
N-cyclopentylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-6-3-7-13-9)10-8-4-1-2-5-8/h3,6-8,10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWSZCOYMSXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5629042.png)

![N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5629060.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5629064.png)

![1-cyclopentyl-4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5629093.png)


![5-acetyl-1'-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5629104.png)
![9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629109.png)
![2-benzyl-8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5629129.png)
![methyl 1-[(4-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5629131.png)
![{(3R*,4R*)-1-[4-(dimethylamino)benzoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5629137.png)